Synaptic Vesicle H+ Transport Inhibition
Benzobarbital exhibits markedly higher potency in inhibiting ATP-dependent H+ transport in rat brain synaptic vesicle membranes compared to other barbiturates [1]. Its IC50 of 0.5 mM represents a >4-fold increase in potency over phenobarbital (IC50 2-5 mM) and a 40-fold increase over barbital (IC50 20 mM). This quantitative difference suggests a unique interaction with the anion channel responsible for maintaining electroneutrality of H+ transport.
| Evidence Dimension | Inhibition of ATP-dependent H+ transport (IC50) |
|---|---|
| Target Compound Data | 0.5 mM |
| Comparator Or Baseline | Phenobarbital: 2-5 mM; Barbital: 20 mM |
| Quantified Difference | Benzobarbital is >4x more potent than phenobarbital; 40x more potent than barbital. |
| Conditions | Synaptic vesicle membranes from rat brain; fluorescent probe acridine orange used to monitor H+ transport. |
Why This Matters
This differential potency on a fundamental neurochemical process provides a clear, quantifiable reason to select benzobarbital over other barbiturates for studies of synaptic vesicle function or anion channel pharmacology.
- [1] Shukalova TF, et al. (1989). [Inhibition by local anesthetics and barbiturates of the active transport of H+ in the synaptic vesicle membranes of the brain]. Biull Eksp Biol Med, 108(8), 185-8. PMID: 2553153. View Source
